molecular formula C5H12N4S B3031362 1-(Piperazin-1-yl)thiourea CAS No. 26387-21-3

1-(Piperazin-1-yl)thiourea

Cat. No.: B3031362
CAS No.: 26387-21-3
M. Wt: 160.24 g/mol
InChI Key: TWBOKWDRJBMQEB-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)thiourea ( 26387-21-3) is a nitrogen-sulfur heterocyclic compound with the molecular formula C5H12N4S and a molecular weight of 160.24 g/mol . It serves as a versatile chemical building block and intermediate in organic synthesis and medicinal chemistry research. The compound features a piperazine ring, a privileged scaffold in drug discovery known for contributing to a broad spectrum of pharmacological activities, coupled with a thiourea moiety, which is a key pharmacophore in many bioactive molecules . In scientific research, this compound is part of a valuable class of piperazinyl thiourea derivatives studied for their diverse biological potential. Such derivatives have been explored as inhibitors of metabolic enzymes like phosphoglycerate dehydrogenase (PHGDH) for investigating cancer cell proliferation and serine metabolism . Other research avenues include the development of piperazinyl thiourea derivatives as potential apoptosis-inducing agents for the study of colorectal carcinoma, including in drug-resistant cell lines , and as candidates for antibacterial and anti-inflammatory agents, particularly against challenging clinical isolates like colistin-resistant Acinetobacter baumannii . The mechanism of action for compounds in this class varies with the specific research context but can involve targeted protein inhibition or interaction with biological polymers like DNA to disrupt key cellular processes in disease models . Researchers utilize this chemical for designing and synthesizing novel derivatives to explore structure-activity relationships (SAR) across these and other therapeutic areas. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperazin-1-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4S/c6-5(10)8-9-3-1-7-2-4-9/h7H,1-4H2,(H3,6,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBOKWDRJBMQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650353
Record name N-Piperazin-1-ylthiourea
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Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26387-21-3
Record name N-1-Piperazinylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26387-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Piperazin-1-ylthiourea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Piperazin 1 Yl Thiourea and Analogues

General Principles of Thiourea (B124793) Synthesis

The formation of the thiourea linkage is a cornerstone of organic synthesis, with several reliable methods available to chemists. These methods are broadly applicable and form the basis for the specific synthesis of piperazine-containing derivatives.

The most prevalent and versatile method for synthesizing unsymmetrical thioureas is the reaction between an isothiocyanate and a primary or secondary amine. nih.govresearchgate.net This reaction proceeds via a nucleophilic addition mechanism where the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). researchgate.net The subsequent proton transfer results in the stable thiourea product.

This method is highly efficient, often resulting in high yields and structural diversity, as a wide array of both amines and isothiocyanates are commercially available or readily synthesized. researchgate.net The reaction conditions are typically mild, often carried out in solvents like dichloromethane (B109758) or tert-butanol (B103910) at room temperature. researchgate.net For instance, various thiourea derivatives have been prepared by reacting phenyl isothiocyanate, benzyl (B1604629) isothiocyanate, or phenethyl isothiocyanate with appropriate amines. researchgate.net

General Reaction Scheme for Thiourea Synthesis
Reaction of Isothiocyanate with Amine
The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a thiourea derivative.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and the synthesis of thioureas is no exception. nih.govresearchgate.net This technique offers several advantages over conventional heating methods, including significantly reduced reaction times, improved yields, and often milder reaction conditions. nih.govresearchgate.net

The application of microwave irradiation can facilitate the synthesis of symmetrically disubstituted ureas and thioureas by heating urea (B33335) or thiourea with aromatic amines without the need for a solvent. researchgate.net This solvent-free approach is environmentally benign. researchgate.net In other instances, microwave heating has been used to prepare N-substituted cyclic carboxylic imides using thiourea as the nitrogen source, demonstrating higher yields in shorter times compared to conventional heating. mdpi.org For example, the synthesis of glutarimide (B196013) from glutaric acid and thiourea under microwave irradiation (1000W) for 15 minutes resulted in a 98% yield. mdpi.org The efficiency of microwave synthesis makes it an attractive option for the rapid generation of libraries of thiourea derivatives for screening purposes. nih.gov

Specific Strategies for Piperazine-Incorporated Thioureas

The unique structure of piperazine (B1678402), a six-membered heterocycle with two secondary amine groups, provides a versatile scaffold for the synthesis of various thiourea derivatives. Specific strategies have been developed to control the substitution pattern and introduce diverse functionalities.

A common and effective strategy for synthesizing piperazine-thiourea derivatives involves the use of N-monosubstituted piperazines as the amine nucleophile. nih.govnih.gov By starting with a piperazine ring that already has a substituent on one of the nitrogen atoms, the reaction with an isothiocyanate can be directed to the remaining secondary amine, resulting in a defined product. nih.gov

This approach allows for the introduction of a wide variety of substituents on the piperazine ring, which can be crucial for tuning the biological activity or physicochemical properties of the final compound. nih.gov For example, a series of new urea and thiourea derivatives of piperazine were synthesized by reacting a key intermediate, 2-isobutoxy-5-(4-methyl-2-(piperazine-1-carbonyl)thiazol-5-yl)benzonitrile, with various arylisocyanates or arylisothiocyanates. nih.govnih.gov This method provides a straightforward route to complex molecules containing the piperazine-thiourea motif. nih.gov

Table 1: Examples of N-Monosubstituted Piperazines in Thiourea Synthesis

N-Substituent on PiperazineIsothiocyanate ReagentResulting Thiourea Derivative Class
MethylAryl isothiocyanates1-Aryl-3-(4-methylpiperazin-1-yl)thioureas
BenzylAlkyl isothiocyanates1-Alkyl-3-(4-benzylpiperazin-1-yl)thioureas
Febuxostat-thiazole moietySubstituted phenyl isothiocyanatesN-(Substituted phenyl)-4-(thiazole-carbonyl)piperazine-1-carbothioamides nih.gov

Piperazine-thiourea scaffolds can be further elaborated by conjugation with peptides or other heterocyclic systems to create hybrid molecules with potentially enhanced biological activities. researchgate.netresearchgate.net This strategy involves forming a covalent bond between the piperazine-thiourea core and a peptide chain or another heterocyclic ring.

For instance, piperazine-bridged pseudo-peptidic urea/thiourea derivatives have been designed and synthesized. researchgate.net In these structures, amino acids or peptide fragments are linked to the piperazine ring, and the thiourea functionality serves as a key structural element. researchgate.netresearchgate.net Such conjugations can be achieved using standard peptide coupling reagents. Similarly, the piperazine-thiourea unit can be attached to other heterocyclic rings, such as thiazole, to generate complex molecules for biological evaluation. mdpi.com

While less common for direct thiourea synthesis, piperazine-1-carbaldehyde can serve as a versatile starting material for creating functionalized piperazines that can subsequently be converted to thioureas. The aldehyde group can undergo a variety of chemical transformations, such as reductive amination, to introduce diverse side chains onto the piperazine ring.

Following the introduction of a desired substituent via the carbaldehyde handle, the remaining secondary amine of the piperazine ring is then available to react with an isothiocyanate to form the target thiourea derivative. This multi-step approach offers a high degree of flexibility in designing the final molecular structure, allowing for the synthesis of a broad range of analogues from a common intermediate.

Novel Routes Involving Halogenated Aromatic Precursors

The incorporation of halogenated aromatic moieties into the 1-(piperazin-1-yl)thiourea scaffold has been a key strategy in the development of new analogues with tailored properties. These synthetic routes often involve the reaction of a piperazine derivative with a halogen-substituted aryl isothiocyanate.

One notable approach involves the synthesis of N-(substituted phenyl)piperazine-1-carbothioamides. In this method, a piperazine intermediate is reacted with various functionalized aryl isothiocyanates, including those bearing halogen atoms. For instance, the synthesis of N-(3-bromophenyl)-4-[2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carbonyl]piperazine-1-carbothioamide and N-(4-chlorophenyl)-4-[2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carbonyl]piperazine-1-carbothioamide has been successfully demonstrated. nih.gov These reactions highlight a straightforward and effective method for introducing halogenated aromatic groups onto the thiourea nitrogen.

Another significant strategy involves the use of piperazine analogues that are themselves substituted with halogenated aromatic rings. A key example is the use of 1-(2,3-dichlorophenyl)piperazine (B491241) as a precursor. This compound can be conjugated with amino acids, and the resulting intermediate is then reacted with various isothiocyanates to yield a library of thiourea derivatives. This method allows for the systematic introduction of diverse functionalities while retaining the core halogenated aromatic piperazine structure.

The following table summarizes the synthesis of specific this compound analogues using halogenated aromatic precursors:

Precursor 1Precursor 2Resulting AnalogueReference
2-isobutoxy-5-(4-methyl-2-(piperazine-1-carbonyl)thiazol-5-yl)benzonitrile3-bromophenyl isothiocyanateN-(3-bromophenyl)-4-[2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carbonyl]piperazine-1-carbothioamide nih.gov
2-isobutoxy-5-(4-methyl-2-(piperazine-1-carbonyl)thiazol-5-yl)benzonitrile4-chlorophenyl isothiocyanateN-(4-chlorophenyl)-4-[2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carbonyl]piperazine-1-carbothioamide nih.gov
TFA·H-Xaa-PZN (where PZN is 1-(2,3-dichlorophenyl)piperazine)Substituted phenyl isothiocyanatesUrea and thiourea derivatives of Gly/Pro conjugated to 2,3-dichlorophenyl piperazine researchgate.net

These examples underscore the utility of halogenated aromatic precursors in expanding the chemical space of this compound analogues.

Yield Optimization and Reaction Condition Analysis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. Analysis of various synthetic reports provides insights into the factors influencing the efficiency of these reactions.

In the synthesis of N-(substituted phenyl)piperazine-1-carbothioamides, high yields have been achieved under specific conditions. For example, the reaction of the piperazine intermediate with aryl isothiocyanates is typically carried out in a suitable solvent and may be refluxed to ensure completion. The yields for halogenated derivatives prepared through this method are consistently high, often exceeding 80%. nih.gov

The following interactive data table presents the reported yields for the synthesis of several halogenated this compound analogues, demonstrating the efficiency of the described synthetic methods.

AnalogueYield (%)Reference
N-(3-bromophenyl)-4-[2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carbonyl]piperazine-1-carbothioamide83% nih.gov
N-(4-chlorophenyl)-4-[2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carbonyl]piperazine-1-carbothioamide83% nih.gov
N-(4-bromophenyl)-4-[2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carbonyl]piperazine-1-carboxamide81% nih.gov

Systematic studies focusing on the optimization of thiourea synthesis from aliphatic amines have also provided valuable data. While not directly involving this compound, these studies offer general principles applicable to its synthesis. For instance, the choice of solvent, temperature, and the presence or absence of a base can significantly impact the reaction outcome. One study found that conducting the reaction at 80 °C in an aqueous solution with a polysulfide promoter resulted in a high yield (89%) in a short reaction time (0.5 hours). In contrast, performing the reaction at a lower temperature (60 °C) led to a longer reaction time and a significantly lower yield (81%).

These findings suggest that for the synthesis of this compound and its analogues, careful consideration of reaction temperature and the use of appropriate reagents are key to achieving optimal yields. The consistently high yields reported for the synthesis of halogenated aromatic derivatives indicate that the current methodologies are robust and efficient.

Advanced Spectroscopic and Crystallographic Characterization of 1 Piperazin 1 Yl Thiourea Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-(piperazin-1-yl)thiourea analogues, ¹H and ¹³C NMR, along with DEPT-135 experiments, offer detailed insights into the chemical environment of each atom.

Proton (¹H) NMR Spectral Assignments

In the ¹H NMR spectra of piperazine (B1678402) thiourea (B124793) derivatives, the protons of the piperazine ring typically manifest as two distinct triplets in the regions of 3.70–4.10 ppm and 2.40–3.10 ppm. mdpi.com The N-H protons of the thiourea moiety produce characteristic broad singlet signals. mdpi.com Specifically, the N-H proton adjacent to a carbonyl group and the one attached to the thiocarbonyl group in some derivatives appear in the ranges of 12.14–12.50 ppm and 8.48–11.57 ppm, respectively. researchgate.net Protons of aromatic or aliphatic substituents attached to the thiourea or piperazine moieties show signals in expected regions, for instance, aromatic protons are observed between 6.62 and 8.07 ppm. researchgate.net

For certain derivatives, such as N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-yl)piperazine-1-carbothioamide, specific assignments have been reported. The ¹H NMR spectrum (in DMSO-d6) shows a broad singlet for the NH proton at 9.71 ppm, signals for the pyridine (B92270) rings between 6.70 and 8.18 ppm, and multiplets for the piperazine protons at 3.95-4.05 ppm and 3.39-3.47 ppm. biorxiv.org In another example, for dipeptide conjugates of piperazine thiourea derivatives, the NH protons of the thiourea group were confirmed by peaks at approximately 9.75 ppm and 8.21 ppm. ajrconline.org The presence of these characteristic signals confirms the successful synthesis and structural integrity of the compounds. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Analogues

Functional Group Chemical Shift Range (ppm) Multiplicity Reference
Piperazine CH₂ (adjacent to thiourea) 3.70 - 4.10 t mdpi.com
Piperazine CH₂ 2.40 - 3.10 t mdpi.com
Thiourea N-H (adjacent to aryl) 7.30 - 8.50 bs mdpi.com
Thiourea N-H (adjacent to alkyl) 5.50 - 6.30 bs mdpi.com
Thiourea N-H (acyl derivative, CO-NH) 12.14 - 12.50 bs researchgate.net
Thiourea N-H (acyl derivative, CS-NH) 8.48 - 11.57 bs researchgate.net

t = triplet, bs = broad singlet, m = multiplet

Carbon (¹³C) NMR and DEPT 135 NMR Data Analysis

The ¹³C NMR spectra of this compound analogues provide crucial information about the carbon skeleton. A key diagnostic signal is that of the thiocarbonyl carbon (C=S), which typically appears in the range of 178 to 184 ppm, confirming the presence of the thiourea moiety. mdpi.com In acylthiourea derivatives, the carbonyl carbon (C=O) signal is also observed, generally between 161.1 and 178.4 ppm. researchgate.net

DEPT-135 (Distortionless Enhancement by Polarization Transfer) NMR spectroscopy is employed to differentiate between CH, CH₂, and CH₃ groups. researchgate.net In these spectra, CH and CH₃ groups appear as positive signals, while CH₂ groups are represented by negative signals. Quaternary carbons (C) are absent. This technique is instrumental in assigning the signals of the piperazine ring carbons and any aliphatic substituents. For instance, the CH₂ carbons of the piperazine ring typically appear as negative signals in the DEPT-135 spectrum. researchgate.net

Table 2: Key ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogues

Carbon Type Chemical Shift Range (ppm) DEPT-135 Signal Reference
Thiocarbonyl (C=S) 178 - 184 Absent mdpi.com
Carbonyl (C=O) 161.1 - 178.7 Absent researchgate.net
Aromatic/Heteroaromatic C 115 - 152 Positive (CH) or Absent (C) researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within the molecules.

In the FT-IR spectra of piperazinyl thiourea derivatives, characteristic absorption bands are observed. researchgate.net The N-H stretching vibrations of the amide and thiourea groups typically appear in the region of 3150–3170 cm⁻¹. researchgate.net The C=S stretching vibration, a hallmark of the thiourea group, is found between 1228 and 1248 cm⁻¹. researchgate.net For acylthiourea derivatives, the C=O stretching vibration is observed in the range of 1687–1701 cm⁻¹. researchgate.net In some specific derivatives, the C=S stretch is noted around 1186 cm⁻¹. nih.gov

The UV-Visible absorption spectra of these compounds, measured in solution, typically exhibit two main absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.net These bands are generally observed in the ranges of 257–269 nm and 291–296 nm. researchgate.net An additional band around 364 nm has been attributed to π conjugation involving the piperazine moiety. researchgate.net

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) and UV-Vis Absorption Maxima (λ_max, nm)

Spectroscopic Feature Wavenumber (cm⁻¹) / Wavelength (nm) Assignment Reference
IR: ν(N-H) 3150 - 3170 Amide/Thiourea N-H Stretch researchgate.net
IR: ν(C=O) 1687 - 1701 Carbonyl Stretch researchgate.net
IR: ν(C=S) 1228 - 1248 Thiocarbonyl Stretch researchgate.net
UV-Vis: λ_max 257 - 269 π-π* transition researchgate.net
UV-Vis: λ_max 291 - 296 n-π* transition researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Both standard mass spectrometry and high-resolution mass spectrometry (HR-MS) have been extensively used to confirm the identity of synthesized this compound analogues. mdpi.comnih.gov

HR-MS, typically using electrospray ionization (ESI), provides highly accurate mass measurements, which allows for the confirmation of the molecular formula of the synthesized compounds. mdpi.comnih.gov This technique is crucial for validating the successful synthesis of the target molecules and ensuring their purity. mdpi.comajrconline.org The determined molecular weights from HR-MS analyses have been consistently in good agreement with the calculated theoretical values for a wide range of these derivatives. mdpi.com

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.es

Molecular and Crystal Structure Determination

For several this compound analogues, single crystal X-ray diffraction studies have been successfully performed. researchgate.net For a series of N-{[4-(4-phenylpiperazin-1-yl)phenyl]carbamothioyl}benzamide derivatives, it was found that they crystallize in a triclinic system. researchgate.net The crystal structures often reveal the presence of intramolecular hydrogen bonds, for example, between an N-H proton and a carbonyl oxygen atom, which can influence the molecular conformation. rsc.org

Table 4: Common Crystallographic Parameters for this compound Analogues

Parameter Observation Reference
Crystal System Triclinic, Monoclinic, Orthorhombic researchgate.netrsc.orgacs.org
Conformation Piperazine ring in chair conformation iucr.org
Intramolecular Interactions N-H···O hydrogen bonds rsc.org

Conformational Analysis and Intermolecular Interactions

The thiourea moiety introduces significant possibilities for hydrogen bonding, which plays a dominant role in the supramolecular assembly of these compounds. The N-H groups of the thiourea are potent hydrogen bond donors, while the sulfur and nitrogen atoms can act as acceptors.

A recurrent and robust feature in the crystal engineering of thiourea derivatives is the formation of cyclic thiourea dimers through intermolecular N-H···S hydrogen bonds. acs.org This interaction often results in the formation of an R22(8) graph set motif, a common and stable arrangement in thiourea-containing structures. acs.orgresearchgate.net

In addition to the strong N-H···S interactions, other hydrogen bonds and weaker interactions contribute to the stability of the crystal lattice. These can include:

Intramolecular Hydrogen Bonds: In some acyl thiourea derivatives, an intramolecular N-H···O hydrogen bond can form between a carbonyl group and a thioamide N-H group, creating a pseudo-ring that stabilizes the conformation. researchgate.netrsc.org

π-π Stacking: Aromatic rings present in the substituents can engage in π-π stacking interactions, further influencing the crystal packing. iucr.org

The interplay of these various interactions dictates the final crystal structure. For example, in a series of bis-thiourea derivatives from N,N′-bis(3-aminopropyl)piperazine, a highly conserved intramolecular hydrogen bonding pattern was observed, leading to a spiral-like molecular conformation. acs.org These units then self-assemble into infinite chains via the formation of intermolecular R22(8) cyclic thiourea dimers. acs.org

The conformational flexibility of piperazine derivatives has been noted as a significant factor in their biological activity, suggesting that the ability to adopt different conformations can be crucial for binding to biological targets. nih.gov

Below are interactive tables summarizing key crystallographic and intermolecular interaction data for representative this compound analogues and related structures.

Table 1: Selected Crystallographic Data for Piperazine-Containing Thiourea Analogues

Compound/AnalogueCrystal SystemSpace GroupKey Conformation FeatureReference
1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanoneUnknownUnknownPiperazine ring in chair conformation tandfonline.com
3-[(4-Benzylpiperazin-1-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thioneMonoclinicP21/cPiperazine ring in chair conformation; V-shaped molecule iucr.org
N,N′-bis(3-aminopropyl)piperazine bis-thiourea derivativesUnknownUnknownSpiral-like conformation due to intramolecular H-bonding acs.org

Table 2: Common Intermolecular Interactions in this compound Analogues

Interaction TypeDonorAcceptorCommon Motif/ResultReferences
Intermolecular Hydrogen BondN-H (thiourea)S (thiourea)R22(8) cyclic dimer acs.orgresearchgate.net
Intramolecular Hydrogen BondN-H (thioamide)O (carbonyl)S(6) pseudo-ring researchgate.netrsc.org
π-π StackingAromatic ringAromatic ringStabilizes crystal packing iucr.org
S···S ContactsS (thione)S (thione)Contributes to three-dimensional network iucr.org

Computational and Theoretical Investigations of 1 Piperazin 1 Yl Thiourea Derivatives

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation

In the quest for novel therapeutic agents, in silico methods have become indispensable for elucidating the structure-activity relationships (SAR) of chemical compounds. These computational techniques allow researchers to predict the biological activity of molecules based on their structural features, thereby guiding the synthesis of more potent and selective derivatives. For 1-(piperazin-1-yl)thiourea derivatives, SAR studies have been instrumental in identifying key structural motifs that govern their biological effects.

Quantitative Structure-Activity Relationship (QSAR) models, a cornerstone of in silico SAR, have been successfully applied to understand the inhibitory potential of these compounds against various biological targets. For instance, a QSAR study on a series of tert-Butyl 1,5-bis(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-1,5-dioxopentan-2-ylcarbamate urea (B33335)/thiourea (B124793) derivatives revealed a significant correlation between their H+/K+-ATPase inhibitory activity and physicochemical descriptors such as polarizability and surface tension. scispace.comresearchgate.net Another QSAR analysis on a different set of H+/K+-ATPase inhibitors indicated that polar surface area, polarizability, and the hydrophobic constant were key determinants of activity, highlighting the importance of strong electronic interactions between the molecule and the receptor. scispace.comresearchgate.net

These studies underscore the utility of in silico SAR in identifying the electronic and steric requirements for optimal biological activity. By systematically modifying the substituents on the piperazine (B1678402) and thiourea moieties and evaluating the corresponding changes in predicted activity, researchers can rationally design new derivatives with enhanced therapeutic potential. mdpi.combohrium.com The introduction of a piperazine ring into thiourea derivatives, for example, has been shown to enhance both potency and selectivity in certain contexts. mdpi.combohrium.com

Molecular Docking Simulations

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target macromolecule. This technique provides valuable insights into the binding mode and affinity of a ligand, thereby aiding in the rational design of new drugs. For this compound derivatives, molecular docking has been extensively used to explore their interactions with a wide range of biological targets.

Ligand-Target Interactions with Biological Macromolecules

Molecular docking studies have revealed the potential of this compound derivatives to interact with a diverse array of biological macromolecules, suggesting their broad therapeutic potential.

DNA Gyrase: Several studies have explored the interaction of piperazinylthiourea derivatives with DNA gyrase, a crucial bacterial enzyme and a well-established target for antibiotics. eurekaselect.comresearchgate.netnih.gov Docking simulations have shown that these compounds can bind effectively to the ATP-binding site of the DNA gyrase B subunit. nih.gov For example, a study on 1-allyl-3-benzoylthiourea (B5185869) analogs demonstrated favorable interactions with the DNA gyrase subunit B receptor. nih.gov Another investigation into N-methyl piperazine containing compounds identified derivatives with promising binding affinities for Mycobacterium tuberculosis DNA gyrase. eurekaselect.comresearchgate.net

H+/K+-ATPase: The proton pump H+/K+-ATPase is a key target for drugs aimed at reducing gastric acid secretion. Docking studies have been performed on tert-Butyl 1,5-bis(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-1,5-dioxopentan-2-ylcarbamate urea/thiourea derivatives to understand their inhibitory mechanism. scispace.comresearchgate.netresearchgate.net These simulations have helped to elucidate the binding modes of these compounds within the enzyme's active site. researchgate.net

Tobacco Mosaic Virus (TMV) Proteins: The coat protein of the Tobacco Mosaic Virus is a critical component for viral assembly and infection. Molecular docking has been employed to investigate the binding of urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine to both the TMV coat protein and helicase. nih.gov These studies suggest a two-stage inhibition mechanism involving binding to both proteins, which could disrupt viral replication. nih.gov

Bacterial Tyrosinase: Tyrosinase is an enzyme involved in melanin (B1238610) biosynthesis and is a target for agents treating hyperpigmentation disorders. Docking studies have been conducted on thiourea derivative metal complexes against bacterial tyrosinase. mdpi.comresearchgate.net These simulations have helped to predict the binding energies and interaction modes of these compounds within the enzyme's active site. mdpi.com

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. Molecular docking has been utilized to explore the binding of various heterocyclic compounds, including those with piperazine moieties, to the ATP-binding pocket of VEGFR-2. rsc.orgnih.govtandfonline.com These studies have identified key hydrogen bonding and hydrophobic interactions that are essential for inhibitory activity. mdpi.com

DHFR (Dihydrofolate Reductase): DHFR is an important target for antimicrobial and anticancer drugs. While some studies have investigated acyl thioureas against DHFR, they have generally shown poor inhibitory activity compared to related thiosemicarbazides. rsc.org However, molecular docking has been used to assess the potential of various compounds, including pyrimidine (B1678525) derivatives, as inhibitors of Plasmodium falciparum DHFR. nih.gov

SARS-CoV-2 Spike Protein: In the search for antiviral agents against SARS-CoV-2, molecular docking has been used to screen for potential inhibitors of the viral spike protein's interaction with the human ACE2 receptor. Thiourea derivatives have been investigated in this context, with some showing potential to block this critical step in viral entry. acs.org

Binding Affinity Prediction and Pose Analysis

A critical aspect of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy, and the analysis of the ligand's binding pose within the target's active site. researchgate.netnih.govresearchgate.netnih.gov

For this compound derivatives, these predictions have been instrumental in ranking potential drug candidates and understanding their mechanism of action. For instance, in the study of DNA gyrase inhibitors, a derivative of ((1-(R)-(4-hydroxyphenyl)(4-methylpiperazin-1-yl)methyl)-3-((S)-(4-hydroxyphenyl)(4-methylpiperazin-1-yl)methyl) thiourea showed a promising dock score of -13.77, which was significantly better than the reference compound. eurekaselect.comresearchgate.net Similarly, for H+/K+-ATPase inhibitors, docking studies have predicted the binding energies of various analogues, allowing for the selection of the most promising compounds for further development. researchgate.net

Pose analysis provides a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein. mdpi.comresearchgate.net For example, in the case of bacterial tyrosinase inhibitors, docking revealed key hydrogen bonds and pi-cation interactions with specific amino acid residues in the active site. mdpi.com This detailed understanding of the binding pose is crucial for optimizing the ligand's structure to improve its affinity and selectivity.

The following table summarizes the binding affinity data for selected this compound derivatives against various targets:

Derivative/CompoundTargetDocking Score/Binding Energy (kcal/mol)Reference
IIc5DNA Gyrase-13.77 eurekaselect.comresearchgate.net
Cpd 3DNA Gyrase Subunit B-91.2304 (rerank score) nih.gov
Thiourea Metal Complexes (1-4)Bacterial Tyrosinase-5.86 to -6.32 mdpi.com
Compound 28VEGFR-2-29.46 tandfonline.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the conformational stability and dynamic behavior of the ligand-protein complex over time.

Conformational Stability and Dynamic Behavior of Ligand-Protein Complexes

MD simulations have been employed to assess the stability of the binding poses of this compound derivatives predicted by molecular docking. nih.govresearchgate.net These simulations provide insights into the flexibility of the ligand and the protein, as well as the persistence of key intermolecular interactions.

A study on thiourea-iron (III) metal complexes as potential NUDT5 inhibitors for breast cancer used MD simulations to evaluate the stability of the ligand-protein interactions. ubaya.ac.id The results showed that certain compounds formed stable complexes with the target protein, as indicated by low root mean square deviation (RMSD) and root mean square fluctuation (RMSF) values. ubaya.ac.id Similarly, MD simulations of urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine with TMV proteins revealed the consistent and stable binding of the most potent compounds over a 150 ns simulation. nih.gov

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. These methods are valuable for elucidating the intrinsic properties of this compound derivatives and complementing the findings from molecular docking and MD simulations.

DFT calculations have been used to optimize the molecular geometry and predict the vibrational frequencies (FT-IR spectra) of thiourea derivatives. mdpi.comresearchgate.net These theoretical spectra can be compared with experimental data to validate the computational model. rsc.org Furthermore, DFT can be used to calculate various electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

In the context of SAR, DFT can be used to calculate reactivity descriptors that help to explain the biological activity of a series of compounds. researchgate.net For example, the Fukui function can be used to identify the most reactive sites in a molecule, providing insights into its interaction with a biological target. rsc.org Time-dependent DFT (TD-DFT) can be employed to interpret experimental UV-Vis spectra and understand the electronic transitions within the molecule. rsc.org

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule is paramount in determining its chemical behavior. Theoretical studies, often employing Density Functional Theory (DFT), are utilized to explore the electronic landscape of this compound derivatives. These investigations typically involve the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For instance, in a study of 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (B5726941) (FPTT), a related thiourea derivative, the HOMO-LUMO energy gap was calculated to be 2.742 eV. researchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. The distribution of HOMO and LUMO across the molecule helps in identifying the regions prone to electrophilic and nucleophilic attacks, respectively.

Global reactivity descriptors, derived from the energies of FMOs, provide quantitative measures of a molecule's reactivity. These descriptors include ionization potential, electron affinity, chemical potential, hardness, and the electrophilicity index. In the case of FPTT, these have been calculated as 7.326 eV (ionization potential), 4.583 eV (electron affinity), -5.954 eV (chemical potential), 1.371 eV (hardness), and 12.929 eV (electrophilicity index). researchgate.net Such parameters are invaluable for comparing the reactivity of different derivatives.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the intramolecular and intermolecular bonding and interactions. For a complex derivative, N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d] imidazol-6-yl) pyrimidin-2-amine, NBO analysis revealed significant stabilization energy (53.86 kcal/mol) arising from the interaction between a lone pair on a nitrogen atom and an adjacent pi-antibonding orbital (LP (1) N16 to π*(C17-N19)). tandfonline.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. These maps are crucial for understanding intermolecular interactions, including hydrogen bonding, which plays a significant role in the stability of crystal structures and biological activity.

Table 1: Global Reactivity Descriptors for a Thiourea Derivative (FPTT)

Descriptor Value
HOMO-LUMO Energy Gap 2.742 eV
Ionization Potential 7.326 eV
Electron Affinity 4.583 eV
Chemical Potential -5.954 eV
Hardness 1.371 eV

Prediction of Spectroscopic Parameters

Computational methods are also extensively used to predict the spectroscopic properties of molecules, which aids in their experimental characterization. Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts can be compared with experimental data to confirm the molecular structure.

For thiourea derivatives, theoretical vibrational analysis can help in assigning the characteristic vibrational modes, such as the C=S stretching and N-H bending frequencies. In a study of metal complexes of a thiourea derivative, the 13C NMR spectra showed a down-field shift of about 6 ppm for the thiocarbonyl carbon upon coordination to a metal, indicating a decrease in electron density and coordination through the sulfur atom. mdpi.com

In the 1H-NMR spectra of piperazine thioureas, the hydrogen signals of the piperazine ring typically appear as two triplets in the ranges of 3.70–4.10 ppm and 2.40–3.10 ppm. mdpi.com The signals for the NH protons of the thiourea moiety are usually observed as broad singlets between 5.50 and 6.30 ppm for those attached to an alkyl chain and between 7.30 and 8.50 ppm for those attached to aryl groups. mdpi.com

Theoretical predictions of electronic absorption spectra, often performed using Time-Dependent DFT (TD-DFT), can provide insights into the electronic transitions within the molecule. For a derivative of pyrimidin-2-amine, TD-DFT calculations were used to study the solvent effects on its electronic structure. tandfonline.com

Table 2: Predicted Spectroscopic Data for Piperazine Thiourea Derivatives

Spectroscopic Technique Predicted Chemical Shifts / Frequencies
1H-NMR (Piperazine Ring) 3.70–4.10 ppm and 2.40–3.10 ppm (triplets) mdpi.com
1H-NMR (NH-Alkyl) 5.50–6.30 ppm (broad singlet) mdpi.com
1H-NMR (NH-Aryl) 7.30–8.50 ppm (broad singlet) mdpi.com

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

In the context of drug discovery and development, the assessment of a compound's ADMET properties is crucial. In silico ADMET prediction has become a standard practice to filter out compounds with unfavorable pharmacokinetic profiles at an early stage.

For thiourea derivatives, including those with a piperazine moiety, various computational models are employed to predict their ADMET properties. These predictions are based on the molecule's structural features and physicochemical properties, such as lipophilicity (logP), aqueous solubility, and molecular weight.

In a study of piperazine thiourea derivatives with anti-leishmanial activity, in silico pharmacokinetic predictions indicated favorable profiles for the active compounds. mdpi.com This suggests that these compounds have the potential for good oral bioavailability and metabolic stability. The introduction of a piperazine ring has been noted to enhance the potency and selectivity of some thiourea derivatives. mdpi.com

Molecular docking simulations are often used to predict the binding affinity of a compound to specific protein targets, which can provide insights into its mechanism of action and potential metabolic pathways. For example, docking studies with urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine have been used to investigate their binding to viral proteins. nih.gov

Toxicity prediction is another critical component of in silico ADMET analysis. Various computational models can predict potential toxicities, such as carcinogenicity, mutagenicity, and cardiotoxicity, based on the presence of toxicophores (specific chemical substructures associated with toxicity). Studies on thiourea derivative metal complexes have included toxicity evaluations as part of their computational analysis. mdpi.com

Table 3: Predicted ADMET Properties for a Thiourea Derivative (FPTT)

Property Predicted Value/Characteristic
Absorption
Bioavailability Score 0.55
Distribution
Blood-Brain Barrier (BBB) Permeation -
Metabolism
Cytochrome P450 2D6 inhibitor No
Excretion
- -
Toxicity
Ames test -

Table 4: List of Compounds Mentioned

Compound Name
This compound
1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (FPTT)
N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d] imidazol-6-yl) pyrimidin-2-amine

Structure Activity Relationship Sar and Rational Molecular Design Principles for 1 Piperazin 1 Yl Thiourea Analogues

Influence of Piperazine (B1678402) Ring Substitution on Biological Efficacy

The piperazine ring is a common motif in drug discovery, known to enhance pharmacokinetic properties like water solubility and bioavailability due to its two basic nitrogen atoms. nih.govtandfonline.com In the context of 1-(piperazin-1-yl)thiourea analogues, substitutions on the piperazine ring, particularly at the N-4 position, significantly modulate biological efficacy.

The nature of the substituent at the N-4 position of the piperazine ring plays a pivotal role in determining the biological activity of these compounds. For instance, in a series of anti-leishmanial piperazine thiourea (B124793) derivatives, the introduction of the piperazine ring itself was found to generally increase potency against both promastigote and amastigote forms of Leishmania amazonensis when compared to simpler N,N'-disubstituted thioureas. mdpi.combohrium.com

In anticancer research, the substitution on the piperazine ring has been extensively explored. A study on 4-amino-2H-benzo[h]chromen-2-one analogues revealed that the substituent at the 4-position of the piperazine ring had a significant impact on their cytotoxic activity. nih.govtandfonline.com Specifically, ortho-substituted phenyl analogues demonstrated relatively good inhibitory activity. nih.govtandfonline.com Another study involving berberine (B55584) derivatives showed that introducing electron-withdrawing groups, such as chloro- or fluoro-substituents, on a benzene (B151609) ring linked to the piperazine moiety enhanced anti-tumor activity. nih.gov Similarly, research on ursolic acid derivatives indicated that para-substituents on the phenyl ring attached to the piperazine were more important for antiproliferative activities than meta-substituents. nih.govtandfonline.com

The strategic incorporation of both aliphatic and aromatic groups on the piperazine ring has been explored to engage in various interactions within biological targets. researchgate.netrsc.org Aromatic residues, for example, are hypothesized to enhance binding affinity through additional π–π or hydrophobic interactions. rsc.org

Table 1: Influence of Piperazine N-4 Substitution on Anticancer Activity

Role of the Thiourea Moiety as a Core Pharmacophore

The thiourea moiety [-NHC(S)NH-] is a critical pharmacophore in this class of compounds, contributing significantly to their biological activities. analis.com.my Its unique electronic and structural features, including its polarity, reactivity, and ability to form hydrogen bonds, make it an excellent building block in drug design. analis.com.mybiointerfaceresearch.com The sulfur atom, being larger and less electronegative than oxygen, makes the thiourea group a stronger nucleophile and more polarizable than its urea (B33335) counterpart. analis.com.my

This moiety's ability to be easily protonated under acidic conditions allows it to interact with key amino acid residues, such as carboxyl and phosphate (B84403) groups, on biological targets like enzymes and receptors. analis.com.my These interactions are crucial for the stability of the ligand-receptor complex and can lead to the inhibition of disease progression. analis.com.mybiointerfaceresearch.com In many studies, thiourea derivatives have shown superior activity compared to their urea analogues, a phenomenon attributed to the divalent bio-isosteric effect of the sulfur atom. biointerfaceresearch.comresearchgate.net For example, in a series of compounds designed as HER2 inhibitors, the thiourea derivatives exhibited higher antitumor activity than the corresponding urea derivatives. biointerfaceresearch.com

The thiourea scaffold acts as a versatile linker, and its derivatization with various substituents can lead to potent pharmacologically active molecules. analis.com.myresearchgate.net The hydrogen atoms on the nitrogen atoms of the thiourea moiety can be substituted to modulate the compound's properties, with N,N'-disubstitution being a common and effective pattern. analis.com.my

Impact of Substituent Electronic and Steric Properties on Activity

The biological activity of this compound analogues is profoundly influenced by the electronic and steric properties of the substituents on the aromatic rings. analis.com.mymdpi.com Quantitative Structure-Activity Relationship (QSAR) studies often investigate these properties to build predictive models for designing more potent compounds. researchgate.netdoaj.org

Electronic Properties: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the electronic distribution within the molecule, affecting its binding affinity to target proteins. analis.com.my

Electron-Withdrawing Groups (EWGs): Groups like halogens (F, Cl), nitro (NO₂), and trifluoromethyl (CF₃) can enhance activity. For instance, the presence of a p-fluoro substituent on a phenyl ring was found to enhance cytotoxic activity. analis.com.my Fluorine, being an EWG, deactivates the ring, which can contribute to the stabilization of the compound. analis.com.my In some series, EWGs have been shown to be more effective at enhancing activity than EDGs. analis.com.my The introduction of EWGs like 4-nitrophenyl can increase the acidity of the NH groups in the thiourea moiety, facilitating stronger hydrogen bond interactions. biointerfaceresearch.com

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (OCH₃) can also enhance activity. A p-methoxy group on a benzoyl moiety, for example, improved cytotoxic effects due to its electronic and lipophilic properties. analis.com.my The methoxy group is a strongly activating EDG that imparts a resonance effect. analis.com.my

Steric Properties: The size and shape (steric bulk) of substituents are critical for fitting into the binding pocket of a biological target. mdpi.com

In some cases, bulky groups can enhance activity. For example, the introduction of bulky groups at the C-4 position of podophyllotoxin (B1678966) thiourea derivatives was shown to be beneficial for antitumor activity. analis.com.my

Conversely, in other instances, bulky substituents can lead to decreased or no activity, likely due to steric hindrance that prevents optimal binding. analis.com.my

The position of the substituent also matters. For example, in a series of N-arylpiperazines, moving a substituent from the 3-position to the 4-position on a phenyl ring resulted in lower effectiveness. mdpi.com

The interplay between electronic and steric effects is complex. A combination of an EDG and an EWG in the same molecule, such as a methoxy and a fluorine group, has been shown to potentially lead to potent compounds. analis.com.my

Table 2: Effect of Substituent Properties on Biological Activity

Molecular Hybridization Strategies for Enhanced Bioactivity

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric units into a single molecule. biointerfaceresearch.comresearchgate.net The goal is to create a hybrid compound with a synergistic or additive biological effect, potentially leading to enhanced potency, improved selectivity, reduced side effects, and a lower likelihood of drug resistance. biointerfaceresearch.com The this compound scaffold is an excellent candidate for this approach.

Several studies have successfully employed this strategy. For example, hybrid molecules have been created by combining the 4-piperazinylquinoline fragment with a thiourea pharmacophore. biointerfaceresearch.com In one such study, a 4-aminoquinoline (B48711) derivative, 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide, demonstrated potent and selective cytotoxicity against breast cancer cell lines. biointerfaceresearch.comresearchgate.net

Another hybridization approach involves linking the piperazine-thiourea core to other heterocyclic systems known for their biological activities, such as pyrazole (B372694), thiazole, or indole. nih.govresearchgate.netacs.org For instance, bergenin (B1666849) analogues incorporating piperazinyl-linked heterocyclic hybrids have been synthesized as potential anticancer agents. nih.gov The rationale is that the lipophilicity of these linked moieties can enhance pharmacokinetic properties. nih.gov Similarly, hybrid scaffolds connecting pyrazole and piperazine rings with a thiourea linker have been developed and screened for anti-inflammatory activity. researchgate.net

This strategy allows for the creation of novel chemical entities with unique pharmacological profiles that may not be achievable with the individual components alone. researchgate.net

Rational Design of Multi-Target Directed Ligands

Many complex diseases, such as cancer and neurodegenerative disorders, are multifactorial, involving multiple pathological pathways. nih.govmdpi.com Consequently, drugs that act on a single target may have limited efficacy. nih.gov This has led to the development of multi-target-directed ligands (MTDLs), which are designed to simultaneously modulate multiple biological targets. nih.govmdpi.com The this compound framework is well-suited for the design of MTDLs.

The rational design of MTDLs begins with identifying a valid combination of targets. nih.gov Subsequently, pharmacophores known to interact with these individual targets are integrated into a single molecular scaffold. The this compound structure can serve as a core or a linker to which different pharmacophoric moieties are attached.

For example, in the context of Alzheimer's disease, MTDLs have been designed to inhibit both acetylcholinesterase (AChE) and other targets like monoamine oxidases (MAO). acs.orgacs.org A strategy could involve using a piperazine-thiourea core to link an indole-containing moiety (a common feature in MAO inhibitors) with another group that confers AChE inhibitory activity.

In cancer therapy, MTDLs based on this scaffold might be designed to inhibit multiple protein kinases or to target both a specific enzyme and a DNA-related process. biointerfaceresearch.com For instance, N-((4-acetylphenyl)carbamothioyl)pivalamide, an acyl thiourea derivative, has been studied as a potential multi-target-directed ligand. rsc.org The flexibility of the this compound structure allows for the incorporation of various functional groups and heterocyclic systems to achieve the desired polypharmacological profile. biointerfaceresearch.comacs.org

Preclinical Investigations of Biological Activities of 1 Piperazin 1 Yl Thiourea and Its Analogues

Antiparasitic Activities

Evaluation against Leishmania Species (L. amazonensis, L. infantum, L. major, L. mexicana, L. donovani)

Thiourea (B124793) derivatives, including those containing a piperazine (B1678402) moiety, have emerged as a promising class of compounds in the search for new antileishmanial agents. nih.govnih.gov Research has demonstrated their activity against various Leishmania species responsible for different clinical forms of leishmaniasis.

Studies have shown that the incorporation of a piperazine ring into thiourea derivatives can enhance their potency and selectivity against Leishmania amazonensis. nih.govmdpi.com For instance, a second-generation piperazine thiourea derivative, compound 5i , exhibited an IC50 value of 1.8 ± 0.5 µM against the amastigote form of L. amazonensis, proving to be more potent than the reference drug miltefosine (B1683995) (IC50 = 7.5 ± 1.2 µM). nih.govmdpi.com Another first-generation thiourea, compound 3e , also showed significant activity with an IC50 of 4.9 ± 1.2 µM against the same parasite form. nih.govmdpi.com The piperazine group has also been identified as an attractive component in molecules with proven in vitro leishmanicidal activity against L. infantum, L. major, and L. mexicana. nih.gov Furthermore, piperazine-containing compounds have demonstrated in vivo activity against L. donovani. nih.gov

A broad screening of compounds from the MMV Open Access Global Health Priority Box identified 12 compounds with an IC50 of less than or equal to 1 μM against L. donovani. verixiv.org While not all were piperazine-thiourea derivatives, this highlights the potential for identifying highly active compounds against this species. Other research has focused on different heterocyclic thiourea derivatives, which have shown high activity against L. major promastigotes, with IC50 values ranging from 1.11 to 3.16 μM. tandfonline.com Quinazoline-2,4-diamines have also been synthesized and tested against L. donovani and L. amazonensis intracellular amastigotes, with some compounds showing EC50 values in the high nanomolar to single-digit micromolar range. nih.govacs.org

Table 1: In Vitro Antileishmanial Activity of Selected Thiourea Analogues

Compound Leishmania Species Parasite Stage IC50 (µM) Reference
Compound 5i L. amazonensis Amastigote 1.8 ± 0.5 nih.govmdpi.com
Compound 3e L. amazonensis Amastigote 4.9 ± 1.2 nih.govmdpi.com
Miltefosine (control) L. amazonensis Amastigote 7.5 ± 1.2 nih.govmdpi.com
Thiadiazole derivatives L. major Promastigote 1.11 - 3.16 tandfonline.com
Quinazoline 15 L. donovani Amastigote 0.15 acs.org
Quinazoline 15 L. amazonensis Amastigote Submicromolar acs.org

Mechanistic Insights into Parasite Inhibition

The precise mechanisms by which 1-(piperazin-1-yl)thiourea and its analogues exert their antiparasitic effects are still under investigation, but several potential targets and pathways have been proposed for the broader class of thiourea derivatives. One of the primary modes of action is believed to be the binding to proteins containing thiol groups and to DNA. mdpi.com

In the context of parasitic diseases, specific enzyme inhibition has been identified as a key mechanism. For instance, some thiourea derivatives act as inhibitors of nucleoside hydrolase from Leishmania donovani (NHLd), with one compound showing a Ki of 79 μM and an IC50 of 84.6 μM. medchemexpress.com Another potential target is the M17 leucyl-aminopeptidase (LAP), which is inhibited by certain compounds, leading to the inhibition of L. major and L. donovani intracellular amastigote growth. medchemexpress.com In the related parasite Plasmodium falciparum, the causative agent of malaria, some drugs have been shown to inhibit haemozoin formation, a crucial detoxification process for the parasite. mdpi.com While this has not been directly demonstrated for this compound in Leishmania, it represents a plausible mechanism for antiparasitic compounds.

Selectivity for Parasites over Mammalian Cells (in vitro)

A critical aspect of a potential therapeutic agent is its selectivity, meaning it should be more toxic to the parasite than to the host's cells. Several studies have evaluated the cytotoxicity of thiourea derivatives against mammalian cells to determine their selectivity index (SI). The SI is calculated by dividing the cytotoxic concentration against mammalian cells (CC50) by the inhibitory concentration against the parasite (IC50). verixiv.orgscielo.br

For piperazine-containing thioureas, it has been observed that while they are generally more cytotoxic to mammalian cells compared to first-generation thioureas, some compounds maintain a favorable selectivity profile. mdpi.com For example, compound 5i , despite its increased cytotoxicity, demonstrated a selectivity index of approximately 70. nih.govmdpi.com Compound 3e from the first generation of thioureas exhibited an even higher selectivity, at over 80-fold. nih.govmdpi.com In a broad screening of antiparasitic compounds, a high selectivity (SI > 10) against Vero and Raw mammalian cells was a key criterion for prioritization. verixiv.org This indicates that it is possible to develop thiourea derivatives with a high degree of selectivity for Leishmania parasites over mammalian cells.

Anticancer Activities

Cytotoxic Effects on Specific Cancer Cell Lines (e.g., Breast, Colon, Prostate, Lung, Leukemia)

Thiourea derivatives have demonstrated significant potential as anticancer agents, with studies showing their ability to inhibit the proliferation of a wide range of cancer cell lines. mdpi.comresearchgate.net The inclusion of a piperazine moiety has, in some cases, enhanced this cytotoxic activity.

Specifically, derivatives of this compound and its analogues have been evaluated against various cancer cell lines. For instance, 4-piperazinylquinoline derivatives based on a thiourea scaffold showed improved antiproliferative activity against breast cancer cell lines, including MDA-MB-231, MDA-MB-468, and MCF-7. researchgate.netresearchgate.net One such compound, 23 , was found to be 7 to 11-fold more selective for cancer cells over non-cancerous breast epithelial cell lines. tandfonline.com Other studies have reported the high cytotoxicity of trifluoromethylphenylthiourea analogues against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cell lines, with IC50 values often below 10 µM. nih.gov Some of these derivatives, such as those incorporating 3,4-dichloro- and 4-CF3-phenyl substituents, displayed IC50 values as low as 1.5 to 8.9 µM. nih.gov Furthermore, certain thiourea derivatives have shown efficacy against lung cancer cell lines like A549. nih.gov

Table 2: Cytotoxic Activity of Selected Thiourea Analogues against Cancer Cell Lines

Compound/Analogue Cancer Cell Line Cancer Type IC50 (µM) Reference
Compound 23 MDA-MB-231, MDA-MB-468, MCF-7 Breast 3.0 - 4.6 researchgate.nettandfonline.com
3,4-dichloro-phenylthiourea analogue (2) SW480, SW620, PC3, K-562 Colon, Prostate, Leukemia 1.5 - 8.9 nih.gov
4-CF3-phenylthiourea analogue (8) SW480, SW620, PC3, K-562 Colon, Prostate, Leukemia 1.5 - 8.9 nih.gov
Thieno[3,2-d]pyrimidine derivative (7f) HT-29 Colon 2.18 researchgate.net
Thieno[3,2-d]pyrimidine derivative (7f) MCF-7 Breast 4.25 researchgate.net
Dipeptide derivative (I-11) NCI-H460 Lung 4.85 ± 1.44 researchgate.net
Piperazinone thiourea derivative (7f) HT-29, A549 Colon, Lung <500 tbzmed.ac.ir

Mechanisms of Action in Cancer Cells

The anticancer activity of thiourea derivatives stems from their ability to interfere with various molecular pathways essential for cancer cell growth and survival. researchgate.net One of the proposed mechanisms is the inhibition of key enzymes involved in cell proliferation and signaling.

Several studies have pointed towards the induction of apoptosis (programmed cell death) as a primary mechanism. nih.gov For example, certain trifluoromethylphenylthiourea analogues were found to be potent inducers of late apoptosis in colon cancer (SW480, SW620) and leukemia (K-562) cell lines. nih.gov The mechanism of apoptosis induction can be multifaceted, with some dipeptide thiourea derivatives showing the ability to trigger this process in lung cancer cells (NCI-H460). researchgate.net

Another significant mechanism is the inhibition of specific enzymes. Thiourea derivatives have been identified as inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthetic pathway that is often upregulated in cancer cells. nih.govnih.gov A high-throughput screening identified a piperazine-1-thiourea as a hit compound for PHGDH inhibition. nih.govnih.gov Other targeted enzymes include mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which is involved in cell proliferation signaling pathways. d-nb.info Molecular docking studies have suggested that some thioureidobenzenesulfonamides could act as MK-2 inhibitors. d-nb.info Additionally, some thiourea derivatives have shown inhibitory activity against PI3Kα, a crucial enzyme in a major cancer cell survival pathway. researchgate.net

Apoptosis Induction and DNA Fragmentation

Thiourea derivatives, including those with a piperazine moiety, have demonstrated notable pro-apoptotic activity in various cancer cell lines. The induction of apoptosis, or programmed cell death, is a key mechanism through which these compounds exert their anticancer effects. Studies have shown that certain 1,3-disubstituted thiourea analogues can significantly induce late-stage apoptosis or necrosis in cancerous cells. nih.gov For instance, compound 2 (a dichlorophenyl derivative) and compound 8 (a 4-CF3-phenyl substituted thiourea) showed a very high percentage of late apoptotic cells in the SW480 human primary colon cancer line, at 95% and 97% respectively. nih.gov Compound 2 was also the most potent activator of apoptosis in metastatic SW620 colon cancer cells, affecting 99% of the cells. nih.gov Other analogues also induced late apoptosis in SW480 cells, ranging from 24% to 60%. nih.gov

The pro-apoptotic effects were also observed in other cancer cell lines. In K-562 chronic myelogenous leukemia cells, compound 2 induced apoptosis in 73% of cells, while other analogues showed effects ranging from 30% to 33%. nih.gov This apoptosis-inducing capability is often linked to the activation of key executioner enzymes like caspases. For example, some thiourea derivatives have been shown to cause a significant increase in caspase-3 and caspase-7 activation. researchgate.net

DNA fragmentation is a classic hallmark of apoptosis. waocp.org The treatment of cancer cells with these compounds often leads to DNA damage. In studies with piperazine-clubbed 2-azetidinone derivatives, DNA fragmentation was observed in HeLa cervical cancer cells following treatment, confirming the induction of apoptosis. researchgate.netnih.gov Similarly, other thiourea derivatives have been shown to cause an intense comet nucleus in comet assays, indicating significant DNA damage in treated MCF-7 breast cancer cells. dntb.gov.ua

Cell Cycle Arrest and Modulation of Cell Proliferation Pathways

In addition to inducing apoptosis, this compound analogues can interfere with the normal progression of the cell cycle, leading to arrest at specific phases. This disruption prevents cancer cells from proliferating.

Different thiourea derivatives have been shown to arrest the cell cycle at various phases, including the G0/G1, S, and G2/M phases. researchgate.netresearchgate.net

G0/G1 Arrest: Some derivatives increased the number of SW480 and K-562 cells in the sub-G1 and/or G0/G1 phases. researchgate.netresearchgate.net Certain analogues of ursolic acid coupled with a substituted piperazine were also found to arrest the cell cycle at the G0/G1 stage in various cancer cell lines. tandfonline.com

S Phase Arrest: Brominated diarylthioureas have been reported to cause an accumulation of cells in the S phase. researchgate.net A specific diarylthiourea compound was also found to arrest the cell cycle in the S phase in MCF-7 cells. dntb.gov.ua

G2/M Arrest: One thiourea derivative was observed to evoke cycle arrest at the G2 phase. researchgate.netresearchgate.net A chromen-4-one derivative containing a piperazine ring was shown to arrest the cell cycle at the G2/M phase in PC3 prostate cancer cells. tandfonline.com

The ability of these compounds to halt cell cycle progression is often attributed to their capacity to suppress the expression of key cell cycle regulators. biointerfaceresearch.com For example, one active compound was found to regulate the expression levels of cell cycle-related proteins like p21 and cyclin D1 in a concentration-dependent manner. tandfonline.com This modulation of cell proliferation pathways is a crucial aspect of their anticancer activity.

Enzyme Inhibition (e.g., Phosphoglycerate Dehydrogenase (PHGDH), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2))

A significant mechanism of action for this compound and its analogues is the inhibition of key enzymes involved in cancer cell metabolism and signaling.

Phosphoglycerate Dehydrogenase (PHGDH): PHGDH is the rate-limiting enzyme in the serine biosynthesis pathway, which is often upregulated in cancer cells to support proliferation. nih.govnih.gov A piperazine-1-thiourea scaffold was identified as an inhibitor of human PHGDH through high-throughput screening of over 400,000 small molecules. nih.govnih.govresearchgate.net Medicinal chemistry efforts led to the development of potent and reversible PHGDH inhibitors, namely NCT-502 and NCT-503 . nih.govresearchgate.net These compounds demonstrated low-micromolar biochemical inhibition and effectively reduced the production of glucose-derived serine in cancer cells. nih.gov NCT-503 was characterized as a non-competitive inhibitor with respect to both of the enzyme's substrates. researchgate.net The discovery of these piperazine-based inhibitors has highlighted the potential of targeting serine metabolism as a therapeutic strategy in oncology. researchgate.netresearchgate.netscientificarchives.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): While direct inhibition of VEGFR-2 by this compound is not explicitly detailed in the provided context, thiourea derivatives are known to target various enzymes involved in carcinogenesis, including kinases. biointerfaceresearch.com VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis. The ability of thiourea derivatives to inhibit angiogenesis has been noted, suggesting a potential interaction with pathways involving VEGFR-2. researchgate.net

Interference with Multidrug Resistance Mechanisms (e.g., ABCB1 Transporter)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. nih.govmdpi.com These transporters actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy. nih.gov

Some thiourea derivatives have been investigated for their ability to interact with and inhibit the ABCB1 transporter. acs.org A study screening thiourea derivatives as potential inhibitors of SARS-CoV-2 also explored their interaction with the human ABCB1 transporter. acs.org The study identified that the compound BB IV-46 [1,(4-iodo-phenyl)-3-(3-(tri-fluoromethyl)-phenyl thiourea)] not only showed potential antiviral activity but also inhibited the ABCB1 transporter. acs.org This dual activity suggests that such compounds could be beneficial in overcoming MDR in cancer treatment. Other novel microtubule inhibitors that are not substrates of P-gp have been shown to enhance the cytotoxicity of chemotherapy drugs by decreasing the expression and efflux activity of P-gp. nih.gov Developing novel agents that can overcome MDR is a critical area of research, and some colchicine (B1669291) binding site inhibitors have shown potent activity against both chemosensitive and MDR cells. researchgate.net

Selectivity for Cancer Cells over Normal Cells (in vitro)

A crucial characteristic of a promising anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several studies on thiourea derivatives incorporating a piperazine moiety have demonstrated this desirable selectivity in vitro.

For instance, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogues were found to be highly cytotoxic against various human cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells, with IC50 values often under 10 µM. nih.govdntb.gov.ua Importantly, these compounds showed favorable selectivity when compared to the normal human keratinocyte cell line (HaCaT). nih.govdntb.gov.ua The selectivity index (SI), calculated as the ratio of the IC50 for the normal cell line to the IC50 for the cancer cell line, was advantageous for several of these derivatives. nih.gov

In another study, a novel series of 4-piperazinylquinoline derived thioureas were synthesized and tested on human breast tumor cell lines (MDA-MB231, MDA-MB468, MCF7) and non-cancer breast epithelial cell lines (184B5, MCF10A). researchgate.netanalis.com.myresearchgate.net One compound, 23 (RL-15), was particularly noteworthy, exhibiting antigrowth activity that was 7 to 11-fold higher on cancer cells than on non-cancer cells. analis.com.myresearchgate.net Similarly, other synthesized thiourea derivatives showed no cytotoxic effects on normal L-929 cells while being active against cancer cell lines. analis.com.my This selective cytotoxicity suggests that these compounds have a therapeutic window that could potentially translate to lower toxicity in clinical settings.

Antimicrobial Activities

Antibacterial Spectrum and Efficacy against Gram-Positive and Gram-Negative Strains

Thiourea derivatives, including those containing a piperazine unit, have been recognized for their broad-spectrum biological activities, which extend to antimicrobial effects. nih.gov These compounds have been evaluated against a variety of bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria.

Studies have shown that incorporating a piperazine moiety can enhance antibacterial activity. For example, fluoroquinolone derivatives that also contain a thioureido moiety and a piperazin-1-yl group exhibited significantly improved activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov

The antibacterial efficacy can be presented by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. In one study, a series of new fluoro-substituted benzoylthiourea (B1224501) derivatives were tested. nih.gov Gram-negative strains, particularly E. coli, were generally more susceptible to these compounds than Gram-positive strains. nih.gov For instance, five of the seven tested compounds were active against E. coli. nih.gov In contrast, S. aureus and B. subtilis were resistant to all tested compounds in that specific study. nih.gov

Another study on adamantane-based thiourea derivatives also revealed broad-spectrum antibacterial activity. Compounds 7a-c displayed marked activity with MIC values ranging from 0.5 to 32 μg/mL against a panel of bacteria. mdpi.com The specific substitutions on the thiourea scaffold play a significant role in determining the spectrum and potency of the antibacterial action. For instance, certain dihalophenyl analogues showed higher potency against Gram-negative bacteria, while others were more effective against Gram-positive strains. mdpi.com

Below is a table summarizing the antibacterial activity of selected thiourea derivatives from a representative study.

Compound IDGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)
S. aureusB. subtilis
5a >500>500
5b >500>500
5c >500>500
5d >500>500
5e >500>500
5f >500>500
5g >500>500
Data derived from a study on fluoro-substituted benzoylthiourea derivatives. nih.gov

Antifungal Efficacy against Plant and Human Pathogens

Derivatives of this compound have demonstrated considerable antifungal properties against a spectrum of pathogens affecting both plants and humans. The incorporation of a thiourea group, often in conjunction with a piperazine scaffold, is a recurring theme in the design of novel antifungal agents. acs.orgufba.brwisdomlib.orgresearchgate.net

Research has shown that piperazine-thiourea derivatives exhibit inhibitory effects against various fungal species. For instance, certain thiourea derivatives incorporating a piperazine ring have shown potent activity against fungal strains such as Aspergillus flavus, Aspergillus niger, and Candida albicans. researchgate.net The antifungal potential of these compounds is often influenced by the nature of substitutions on the core structure. In one study, a 2,4-dichlorophenyl substituted thiourea derivative of piperazine demonstrated notable antifungal activity. researchgate.net Similarly, other studies have highlighted the efficacy of piperazine derivatives against C. albicans and A. niger. researchgate.net

In the context of plant pathogens, thiourea derivatives have been recognized for their broad-spectrum fungicidal properties. acs.org They have shown inhibitory effects against pathogens such as Fusarium oxysporum, Cercospora arachidicola, Physalospora piricola, Alternaria solani, and Gibberella zeae. nih.gov For example, specific piperazine-containing thiourea analogues have been found to be effective against Pyricularia oryzae and Drechslera oryzae. nih.gov The fungicidal action of these compounds is a key area of interest in the development of new agrochemicals. acs.org

The combination of piperazine with other heterocyclic systems, such as pyrimidines, has also yielded compounds with significant antifungal activity. Thiophene-substituted chalcones cyclized with thiourea and further reacted to incorporate a piperazine moiety resulted in derivatives active against various fungal strains. apjhs.com Specifically, certain synthesized 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines and their phenylpiperazine counterparts showed significant antifungal effects. apjhs.com

Furthermore, hybrid molecules combining piperazine with azoles, which are well-established antifungal drugs, have been synthesized and evaluated. These alkylated piperazine-azole hybrids have shown broad-spectrum activity against multiple fungal strains, including non-albicans Candida and Aspergillus species, with promising minimum inhibitory concentration (MIC) values. acs.orgacs.org

Table 1: Antifungal Activity of Selected Piperazine-Thiourea Analogues

Compound Type Pathogen(s) Observed Effect Reference(s)
2,4-dichlorophenyl substituted piperazine-thiourea Aspergillus flavus, Aspergillus niger, Candida albicans Potent antimicrobial activity researchgate.net
Pyrimidine-piperazine-thiourea hybrids Various fungal strains Significant antifungal activity apjhs.com
Alkylated piperazine-azole hybrids Non-albicans Candida, Aspergillus spp. Broad-spectrum activity, excellent MIC values acs.orgacs.org
Nopol-derived 1,3,4-thiadiazole-thioureas P. piricola, C. arachidicola, A. solani Significant inhibition rates nih.gov
Piperazine-derived thioureas A. niger, C. albicans Good antifungal activity researchgate.net

Antiviral Effects (e.g., Tobacco Mosaic Virus, SARS-CoV-2, Dengue Virus, Zika Virus)

The antiviral potential of this compound analogues has been explored against a range of viruses, including those that infect plants and humans.

Tobacco Mosaic Virus (TMV): Several studies have highlighted the efficacy of piperazine-thiourea derivatives against the Tobacco Mosaic Virus (TMV), a significant plant pathogen. mdpi.commdpi.com A series of urea (B33335) and thiourea derivatives containing pyrimidine (B1678525) and piperazine moieties demonstrated notable antiviral activity against TMV. nih.govcaass.org.cn Specific compounds from this series, such as 9j, 6g, and 3d, exhibited high curative, protective, and inhibitory activities. nih.gov Molecular docking studies suggest that these compounds may exert their effect through a two-stage inhibition mechanism, binding to both the TMV coat protein and its helicase enzyme, thereby inhibiting viral RNA replication. nih.gov Another study on novel thiourea derivatives containing chiral phosphonate (B1237965) showed significant inactivation and inhibitory activity against TMV, possibly by stimulating the plant's own defense mechanisms, such as increasing peroxidase (POD) activity. pjmonline.org

SARS-CoV-2: In the search for treatments for COVID-19, various thiourea and piperazine derivatives have been investigated for their potential to inhibit SARS-CoV-2. Thiourea derivatives have been identified as potential inhibitors of the virus by targeting the attachment of the spike protein's receptor-binding domain (RBD) to the ACE2 host cell receptor. nih.gov One study screened a series of thiourea derivatives and found that compound BB-IV-46 showed potent inhibition of SARS-CoV-2 (95.73% inhibition). nih.gov Additionally, piperazine derivatives have been designed as noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. acs.org A piperazine carboxamide derivative, SSAA09E2, was also noted for its ability to interfere with ACE2 recognition. mdpi.com

Dengue Virus (DENV) and Zika Virus (ZIKV): Piperazine-derived compounds have emerged as promising candidates against flaviviruses like Dengue and Zika. A library of piperazine-derived small molecules was screened for activity against both ZIKV and DENV, identifying lead compounds with broad-spectrum activity. researchgate.netresearchgate.net For example, cinnamyl piperazine derivatives showed promising inhibitory concentrations (IC50) against both ZIKV (1.9 to 6.6 µM) and DENV (1.4 to 6.7 µM). researchgate.net The mechanism for these compounds is thought to involve the inhibition of the viral NS3 protease, an enzyme essential for viral replication that is conserved across the Flaviviridae family. researchgate.net

Table 2: Antiviral Activity of Piperazine-Thiourea Analogues

Virus Compound Class Key Findings Reference(s)
Tobacco Mosaic Virus (TMV) Pyrimidine-piperazine-thiourea derivatives High curative, protective, and inhibitory activity; potential dual inhibition of coat protein and helicase. nih.gov
SARS-CoV-2 Thiourea derivatives Potent inhibition by targeting spike protein-ACE2 interaction. nih.gov
SARS-CoV-2 Trisubstituted piperazine derivatives Potent inhibition of the main protease (Mpro) with excellent antiviral activity. acs.org
Dengue Virus (DENV) Cinnamyl piperazine derivatives Promising broad-spectrum activity with low micromolar IC50 values. researchgate.net
Zika Virus (ZIKV) Cinnamyl piperazine derivatives Promising broad-spectrum activity with low micromolar IC50 values. researchgate.net

Mechanistic Studies of Antimicrobial Action

The mechanisms through which this compound and its analogues exert their antimicrobial effects are multifaceted and depend on the specific compound and target organism. A primary mode of action for many thiourea derivatives is the inhibition of essential microbial enzymes.

In bacteria, a proposed mechanism involves the inhibition of topoisomerase enzymes, such as DNA gyrase (topoisomerase II) and topoisomerase IV. mdpi.com These enzymes are critical for DNA replication, repair, and segregation. By inhibiting their function, the compounds effectively halt bacterial proliferation. Molecular docking studies have supported this hypothesis, showing that thiourea derivatives can bind to the active sites of these enzymes. mdpi.com For example, copper (II) complexes of certain thiourea derivatives showed stronger inhibition against Staphylococcus aureus DNA gyrase than topoisomerase IV.

Another aspect of their mechanism relates to their chemical structure. The C=S and NH groups within the thiourea moiety can be protonated, allowing them to interact with negatively charged components like carboxyl and phosphate (B84403) groups on the bacterial cell surface, which can disrupt the cell membrane and increase antibacterial activity. The lipophilicity of the compounds, often enhanced by specific substituents, can also play a role in their ability to disrupt bacterial membranes.

In fungi, a key mechanism for some piperazine-azole hybrids is the disruption of the ergosterol (B1671047) biosynthetic pathway. acs.orgacs.org These compounds act by inhibiting the 14α-demethylase enzyme, which is a critical component in the synthesis of ergosterol, an essential component of the fungal cell membrane. acs.orgacs.org Inhibition of this pathway compromises the integrity of the fungal membrane, leading to cell death.

For antiviral activity against TMV, the mechanism appears to involve a dual inhibition strategy, targeting both the viral coat protein and the helicase enzyme, which is crucial for replicating the viral RNA. nih.gov

Other Preclinical Biological and Applied Activities

Beyond their direct antimicrobial effects, analogues of this compound have been investigated for a range of other biological and applied activities in preclinical models.

Urease Inhibition: Thiourea derivatives, including those with a piperazine scaffold, are recognized as potent inhibitors of the urease enzyme. ufba.brnih.gov Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate, leading to a pH increase. This activity is a key virulence factor for several pathogens, such as Helicobacter pylori, allowing it to survive in the acidic environment of the stomach.

Numerous studies have synthesized and evaluated piperazine-thiourea derivatives for their urease inhibitory potential. In one study, conjugates of thiourea with fluorine and chlorine substituents showed predominant urease inhibitory activity, with one analogue being nearly ten times more potent than the thiourea standard. ufba.br Pyridylpiperazine derivatives have also been developed as highly active urease inhibitors, with IC50 values significantly lower than that of standard thiourea. Molecular docking studies support these findings, showing that these inhibitors can form favorable interactions with the active site of the urease enzyme.

H+/K+-ATPase Inhibition: The H+/K+-ATPase, or proton pump, is responsible for gastric acid secretion in the stomach. researchgate.net Inhibition of this enzyme is a key therapeutic strategy for managing acid-related disorders. Urea and thiourea derivatives have been investigated as potential proton pump inhibitors. researchgate.net Molecular docking studies have been used to investigate the binding interactions of these derivatives with the H+/K+-ATPase enzyme, identifying compounds with high predicted binding scores. wisdomlib.org

Glycation is a non-enzymatic reaction between reducing sugars and proteins, leading to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in aging and various diseases, including diabetes. Thiourea derivatives have been screened for their ability to inhibit key enzymes associated with diabetes and the formation of AGEs.

Studies have shown that certain thiourea derivatives can effectively inhibit α-glucosidase and the formation of AGEs. The mechanism of anti-glycation likely involves the ability of these compounds to trap reactive dicarbonyl species, such as glyoxal (B1671930) and methylglyoxal, which are key intermediates in the formation of AGEs. By scavenging these intermediates, the thiourea derivatives prevent the subsequent cross-linking and modification of proteins. Research on piperazine-2,5-dione has shown it can reduce the accumulation of late-stage glycation end products in human dermal fibroblasts. While the literature on the anti-glycation properties of piperazine-thiourea hybrids specifically is still developing, related compounds like thiosemicarbazides have been evaluated for their potential to inhibit AGE formation.

Thiourea derivatives are widely recognized in the agrochemical field for their diverse applications, including as herbicides and plant growth regulators. A variety of thiourea compounds containing heterocyclic rings have been synthesized and tested for their biological activity on plants.

Several novel pyrimidine thiourea derivatives have shown good herbicidal activity against weeds like Digitaria sanguinalis and Amaranthus retroflexus. acs.org The proposed mechanism for their herbicidal action is the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). acs.org This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. Inhibition of AHAS leads to a deficiency in these essential amino acids, ultimately causing plant death. acs.org

In addition to herbicidal effects, some piperazine-containing urea and thiourea compounds have demonstrated plant growth stimulatory activity, specifically cytokinin-like activity, at low concentrations. The specific effect, whether inhibitory or stimulatory, often depends on the compound's structure and concentration.

Corrosion Inhibition in Material Science Applications

Thiourea and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. The presence of sulfur, nitrogen, and oxygen atoms in their structures allows for strong adsorption onto metal surfaces, thereby protecting them from corrosive agents. While specific studies on this compound are not extensively detailed in the available literature, research on its close analogues provides significant insights into its potential as a corrosion inhibitor, particularly for mild steel.

Analogues of this compound, such as 1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea (MPPMT) and 1-[(4-ethylpiperazin-1-yl)(phenyl)methyl]thiourea (EPMT), have been investigated for their ability to protect mild steel in 0.5 M sulfuric acid. materials.international These studies are crucial for understanding the prospective applications of this compound in industrial settings where acid cleaning, descaling, and oil well acidification are common practices.

Detailed research findings on these analogues indicate that their inhibition efficiency is dependent on both concentration and temperature. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that as the concentration of the inhibitor increases, the inhibition efficiency also increases. materials.international Conversely, an increase in temperature tends to decrease the inhibition efficiency. materials.international This behavior suggests that the inhibitors form a protective layer on the metal surface, and this layer's stability is temperature-sensitive.

The mechanism of inhibition by these thiourea derivatives is typically attributed to their adsorption on the metal surface. This adsorption can be a mixed process involving both physical adsorption (physisorption) and chemical adsorption (chemisorption). materials.international The process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the mild steel surface. materials.international These inhibitors generally act as mixed-type inhibitors, meaning they influence both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rsc.orgacs.org

The following table summarizes the inhibition efficiency of two analogues of this compound on mild steel in a 0.5 M sulfuric acid medium, as determined by electrochemical impedance spectroscopy.

Inhibition Efficiency of this compound Analogues

InhibitorConcentration (ppm)Temperature (K)Inhibition Efficiency (%)
MPPMT 50303Not Specified
100303Not Specified
200303Not Specified
500303Not Specified
1000303Not Specified
EPMT 50303Not Specified
100303Not Specified
200303Not Specified
500303Not Specified
1000303Not Specified
Data derived from studies on mild steel in 0.5 M H₂SO₄. materials.international

Future Perspectives and Advanced Research Directions

Development of Novel Synthetic Pathways for Structural Diversification

The future development of 1-(Piperazin-1-yl)thiourea derivatives is intrinsically linked to the innovation of synthetic methodologies that allow for greater structural diversity. The ability to easily modify the core structure is crucial for fine-tuning the molecule's properties for specific applications. Research is moving beyond traditional synthesis, which often involves the reaction of isothiocyanates with N-monosubstituted piperazines, towards more complex and efficient strategies. mdpi.com

A key area of focus is the creation of derivatives through heterocyclization reactions. For instance, acyl thiourea (B124793) derivatives can be cyclized with reagents like chloroacetic acid or α-bromoacetophenone to generate novel heterocyclic systems, such as thiazolidine (B150603) and thiazole-2-imine scaffolds. rsc.org Furthermore, reactions with hydrazine (B178648) hydrate (B1144303) can yield 1,2,4-triazole (B32235) derivatives, and the use of sodium azide (B81097) with a copper catalyst can produce tetrazole analogs. rsc.org These reactions open pathways to new classes of compounds with potentially unique biological activities and material properties.

Another promising avenue is the expansion of the synthetic toolbox to create linkers for bioconjugation. Recent work has demonstrated the synthesis of piperazine (B1678402) maleimides that can be connected to other molecules, like the ValCitPAB–OH fragment, via thiourea bonds. acs.org This approach is particularly valuable in medicinal chemistry for developing drug delivery systems and targeted therapeutics. acs.org The focus on creating derivatives with terminal functional groups, such as primary amines or carboxylic acids, is essential for enabling these conjugation strategies. acs.org The introduction of the piperazine ring, in this context, has been shown to significantly enhance aqueous solubility, a critical factor for many pharmaceutical applications. acs.org

Future synthetic efforts will likely concentrate on one-pot, multi-component reactions that improve efficiency and reduce waste. researchgate.netrasayanjournal.co.in The exploration of diverse building blocks, including various substituted phenyl rings and heterocyclic moieties, will continue to be a priority. Structure-activity relationship (SAR) studies have shown that substituents on the piperazine unit and the terminal aryl rings are critical for biological activity, guiding the design of future synthetic targets. nih.govtandfonline.com For example, research indicates that para-substituted phenyl rings may be more important for antiproliferative activity than meta-substituents. nih.govtandfonline.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Thiourea-Piperazine Systems

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the thiourea-piperazine scaffold. nih.govmdpi.com These computational tools offer powerful methods to accelerate research, reduce costs, and increase the probability of success in identifying novel therapeutic agents. nih.govmednexus.org

ML algorithms can be trained on large datasets of known chemical compounds and their biological activities to predict the properties of new, unsynthesized molecules. nih.govresearchgate.net For thiourea-piperazine systems, this means that virtual libraries of thousands of potential derivatives can be screened in silico to identify candidates with the highest predicted efficacy and best pharmacokinetic profiles. researchgate.net Techniques like quantitative structure-activity relationship (QSAR) analysis, powered by ML, can identify the specific structural features that are most influential for a desired biological effect. pitt.edu

Deep learning models, a subset of ML, are particularly adept at recognizing complex patterns in data. pitt.edu Generative networks can design entirely new molecules with optimized properties, while other models can predict a compound's binding affinity to a specific protein target. researchgate.netpitt.edu This is crucial for designing selective inhibitors and minimizing off-target effects. AI can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, allowing researchers to prioritize compounds with a higher likelihood of success in later clinical stages. mdpi.com

The process typically involves several stages where AI can be applied:

Target Identification: AI can analyze biological data to identify and validate new protein targets for diseases. nih.gov

Virtual Screening: ML models can rapidly screen vast chemical databases to find molecules that are likely to bind to a chosen target. researchgate.net

Lead Optimization: AI can suggest modifications to a lead compound to improve its potency, selectivity, and drug-like properties. nih.gov

Drug Repurposing: Algorithms can analyze existing drug and compound databases to find new uses for known molecules, including thiourea-piperazine derivatives. mednexus.org

The increasing availability of chemical and biological data, combined with advancements in computational power, positions AI and ML as indispensable tools for the future of drug discovery involving thiourea-piperazine systems. pitt.edu

Exploration of New Biological Targets and Disease Indications

The thiourea-piperazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. rsc.orgnih.govtandfonline.com While derivatives have been explored for activities like anticancer, antibacterial, and anti-inflammatory effects, the potential for this chemical class extends far beyond these areas. mdpi.comresearchgate.netmdpi.com Future research will focus on identifying and validating novel biological targets and expanding the therapeutic applications of these compounds.

Recent studies have highlighted the versatility of thiourea derivatives in targeting various biological pathways. For instance, certain derivatives have been identified as inhibitors of enzymes crucial for the survival of pathogens, such as those in the cell wall biosynthesis pathway of Mycobacterium tuberculosis. rjonco.com This opens up avenues for developing new treatments for infectious diseases, especially those with growing antibiotic resistance. rjonco.com In one study, piperazine-derived thioureas showed promising antibacterial activity against colistin-resistant Acinetobacter baumannii, a significant threat in hospital settings. researchgate.netnih.gov

In oncology, research has moved towards identifying specific molecular targets. Some thiourea derivatives have been found to inhibit the K-Ras protein in lung cancer cells and suppress the Wnt/β-catenin signaling pathway in cervical cancer. mdpi.com The synchronous introduction of a piperazine-thiourea moiety and an acyl group onto natural product scaffolds, such as ursolic acid, has been shown to enhance antitumor activity. nih.govtandfonline.com These findings suggest that future drug design could focus on creating highly specific kinase inhibitors or agents that modulate key signaling pathways involved in cancer progression. mdpi.com

The anti-inflammatory potential of these compounds is also an area of active investigation. Some piperazine-derived thioureas have been shown to inhibit the production of nitric oxide (NO) in macrophages, indicating their potential as dual antibacterial and anti-inflammatory agents. researchgate.netnih.gov

The table below summarizes some of the explored and potential biological activities for thiourea-piperazine derivatives, showcasing the breadth of their therapeutic potential.

Biological ActivityPotential Target/MechanismReference
Anticancer Inhibition of K-Ras protein; Wnt/β-catenin pathway suppression; Induction of apoptosis nih.govtandfonline.commdpi.com
Antibacterial Inhibition of cell wall biosynthesis; Targeting multidrug-resistant strains researchgate.netrjonco.comnih.gov
Anti-inflammatory Inhibition of nitric oxide (NO) production researchgate.netnih.gov
Antifungal Inhibition of chitin (B13524) synthase nih.gov
Antitubercular Targeting enzymes in mycolic acid and peptidoglycan biosynthesis rjonco.com
Antiviral Inhibition of Zika virus infection (demonstrated with related ureas) mdpi.com

Future exploration will likely involve high-throughput screening against a wider array of biological targets and the use of systems pharmacology to understand the network effects of these compounds within a biological system. pitt.edu

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce environmental impact, improve energy efficiency, and minimize the use of hazardous substances. researchgate.netrasayanjournal.co.in The synthesis of this compound and its derivatives is an area ripe for the application of these sustainable practices.

Traditional synthetic methods often require long reaction times, high temperatures, and the use of hazardous solvents. researchgate.netrasayanjournal.co.in Green chemistry offers several alternatives to these conventional approaches:

Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. researchgate.netrasayanjournal.co.inresearchgate.netmdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those derived from thiourea. rasayanjournal.co.in

Ultrasonication: Ultrasound can be used as another alternative energy source to drive chemical reactions, providing a good alternative to prolonged heating (refluxing). researchgate.netresearchgate.netrasayanjournal.co.in

Solvent-Free Reactions: Conducting reactions in the absence of a solvent (neat conditions) or using mechanical energy through grinding (mechanochemistry) minimizes waste and avoids the use of potentially toxic solvents. researchgate.netmdpi.com

Use of Green Solvents: When a solvent is necessary, replacing hazardous solvents with more environmentally benign options like water, ethanol, or ionic liquids is a key green chemistry strategy. researchgate.netrasayanjournal.co.in

Catalysis: The use of recyclable catalysts, including phase-transfer catalysts, can improve reaction efficiency and atom economy while reducing waste. mdpi.comresearchgate.netmdpi.com For example, using a phase-transfer catalyst in the synthesis of N-acyl thiourea derivatives has been shown to significantly improve yields. mdpi.com

A comparative study on the synthesis of piperazine analogs highlighted the benefits of these varied energy sources. researchgate.net The Petasis multicomponent reaction, which traditionally requires 16 hours of reflux, was completed with high yields in much shorter times using microwave irradiation or ultrasonication. researchgate.net

The table below compares conventional methods with green chemistry alternatives for the synthesis of related heterocyclic compounds, illustrating the potential improvements.

Synthesis ParameterConventional Method (e.g., Reflux)Green Chemistry AlternativeReference
Reaction Time Hours to DaysMinutes to Hours researchgate.netmdpi.com
Energy Source Continuous HeatingMicrowave, Ultrasound, Mechanical Grinding researchgate.net
Solvents Often Hazardous Organic SolventsWater, Ethanol, Ionic Liquids, or Solvent-Free researchgate.netrasayanjournal.co.inmdpi.com
Yield VariableOften Higher researchgate.netrasayanjournal.co.in
Byproducts Can be significantMinimized through one-pot and catalytic reactions researchgate.netrasayanjournal.co.in

Adopting these sustainable methods not only aligns with environmental goals but can also lead to more cost-effective and efficient manufacturing processes for thiourea-piperazine compounds. researchgate.netrasayanjournal.co.in

Potential in Advanced Materials Science Applications

While the primary research focus for thiourea-piperazine systems has been in medicinal chemistry, their unique structural and chemical properties suggest significant potential in the field of advanced materials science. rsc.orgresearchgate.net The thiourea moiety, with its sulfur and nitrogen donor atoms, is an excellent ligand for coordinating with metal ions. rsc.orgmdpi.com This property is fundamental to the creation of novel materials.

One of the most promising applications is in the development of metal-organic frameworks (MOFs) and coordination polymers. The ability of acyl thioureas to act as versatile ligands, binding to metals like copper, cobalt, nickel, and zinc, allows for the construction of complex, three-dimensional structures. rsc.orgresearchgate.net These materials are known for their high porosity and surface area, making them suitable for applications in gas storage, catalysis, and chemical sensing. The piperazine component can add structural flexibility and provide sites for further functionalization within the framework.

Another key area is in corrosion inhibition . Thiourea derivatives are known to adsorb onto metal surfaces, forming a protective layer that prevents corrosion. rsc.org The specific derivatives of this compound could be designed to offer enhanced protection for various metals and alloys in different environments.

The inherent properties of the thiourea-piperazine scaffold also lend themselves to applications in nanomaterials and electronics . Thiourea itself has been studied in conjunction with nanomaterials like fullerenes for potential use in sensors and drug delivery systems. acs.org The ability to functionalize the piperazine ring allows for the tuning of electronic properties, which could be exploited in the design of organic semiconductors or components for electronic devices.

Finally, the reactive nature of the thiourea group makes it a useful building block in polymer chemistry . These compounds can be incorporated into polymer chains to create functional polymers with specific properties, such as enhanced thermal stability, metal-chelating capabilities, or unique optical characteristics.

The exploration of this compound and its derivatives in materials science is still in its early stages, but the fundamental chemical characteristics of this scaffold point to a wide range of potential applications beyond biology and medicine. rsc.orgresearchgate.net

Q & A

Basic: What are the standard synthetic routes for preparing 1-(Piperazin-1-yl)thiourea derivatives?

This compound derivatives are typically synthesized by reacting piperazine-containing precursors with substituted isothiocyanates. For example, 2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride can react with aryl isothiocyanates in the presence of triethylamine to yield thiourea derivatives (e.g., compounds 4a–j in Scheme 1 of ). Catalytic bases like triethylamine are critical for deprotonation and enhancing nucleophilicity. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side reactions such as urea formation .

Table 1: Example Reaction Conditions from Literature

PrecursorReagentCatalystYield (%)Reference
2-(Piperazin-1-yl)-benzimidazoleAryl isothiocyanatesTriethylamine70–85
Benzyl-substituted piperazinesIsothiocyanatesNot specified60–90

Advanced: How can researchers address challenges in regioselectivity during the synthesis of substituted this compound derivatives?

Regioselectivity issues often arise due to competing reactive sites on the piperazine or aryl moieties. Strategies include:

  • Computational modeling : Pre-screening substituent effects using density functional theory (DFT) to predict reaction pathways .
  • Steric/electronic tuning : Introducing bulky groups (e.g., perfluorophenyl in ) to direct reactivity.
  • Stepwise functionalization : Sequential derivatization of the piperazine ring before thiourea formation, as seen in enantiomerically pure thiourea derivatives () .

Basic: What spectroscopic techniques are commonly employed to characterize the molecular structure of this compound compounds?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm thiourea linkage (e.g., NH protons at δ 9–11 ppm) .
  • IR spectroscopy : Stretching vibrations of C=S (1200–1250 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) .
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., intramolecular NH···OC interactions in acyl-thioureas, ) .

Advanced: How can discrepancies between experimental and computational data on hydrogen bonding in this compound derivatives be resolved?

Contradictions often stem from dynamic vs. static models. For example, highlights competing intramolecular NH···OC hydrogen bonds and intermolecular interactions. Resolution strategies:

  • Variable-temperature NMR : Captures conformational flexibility .
  • Synchrotron XRD : High-resolution data to validate computational predictions .
  • Solvent effects : Compare DFT results in explicit solvent models vs. gas-phase calculations .

Basic: What in vitro assays are typically used to evaluate the biological activity of this compound derivatives?

Common assays include:

  • Enzyme inhibition : Phosphoglycerate dehydrogenase (PHGDH) inhibition assays ().
  • Antiproliferative activity : MTT assays using cancer cell lines (e.g., derivatives in ).
  • Antiviral testing : HIV-1 replication inhibition (e.g., thiourea derivatives in ) .

Advanced: What experimental strategies can elucidate the mechanism of action of this compound derivatives in enzyme inhibition?

  • Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Molecular docking : Map binding interactions (e.g., PHGDH active site in ).
  • Site-directed mutagenesis : Validate key residues involved in inhibitor binding .

Basic: How does the choice of substituents on the piperazine ring affect the physical properties of this compound derivatives?

Substituents influence:

  • Solubility : Hydrophilic groups (e.g., hydroxyl in ) enhance aqueous solubility.
  • Stability : Electron-withdrawing groups (e.g., perfluorophenyl in ) improve thermal stability.
  • Reactivity : Bulky substituents reduce aggregation () .

Advanced: What methodologies are recommended for analyzing the thermal stability and decomposition pathways of this compound derivatives?

  • Thermogravimetric analysis (TGA) : Quantify mass loss during heating.
  • Differential scanning calorimetry (DSC) : Identify phase transitions.
  • GC-MS/Evolved gas analysis : Track volatile decomposition products .

Basic: How can researchers ensure the reproducibility of synthesis protocols for this compound derivatives?

  • Purification : Use column chromatography or recrystallization (e.g., ).
  • Stoichiometric control : Precise reagent ratios (e.g., triethylamine in ).
  • Characterization : Full spectroscopic validation (NMR, HRMS) .

Advanced: How should contradictory data regarding the biological efficacy of this compound derivatives across different studies be critically analyzed?

  • Cross-study variables : Compare cell lines (e.g., vs. 8), compound purity (e.g., 95% in vs. 99% in other studies), and assay protocols.
  • Statistical rigor : Evaluate sample size and error margins.
  • Meta-analysis : Pool data from structurally analogous derivatives (e.g., benzothiazole-thiourea hybrids in ) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.